molecular formula C3H7ClO3S2 B13220267 2-Methanesulfonylethane-1-sulfinyl chloride

2-Methanesulfonylethane-1-sulfinyl chloride

Cat. No.: B13220267
M. Wt: 190.7 g/mol
InChI Key: QLXDWMOABICNOP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The compound 2-methanesulfonylethane-1-sulfinyl chloride is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is an ethane chain (C₂H₄) with two distinct sulfur-containing groups: a methanesulfonyl moiety (-SO₂CH₃) at position 2 and a sulfinyl chloride group (-S(O)Cl) at position 1. The suffix -sulfinyl chloride denotes the presence of a sulfinyl group (S=O) bonded to a chlorine atom, while methanesulfonyl specifies a sulfone group (-SO₂-) attached to a methyl group.

The molecular formula is C₃H₆ClO₃S₂ , derived as follows:

  • Methanesulfonyl group : CH₃SO₂ (1 sulfur, 2 oxygens).
  • Ethane backbone : C₂H₄.
  • Sulfinyl chloride : S(O)Cl (1 sulfur, 1 oxygen, 1 chlorine).

Key structural features include:

  • Sulfinyl chloride functionality : The sulfur atom in the -S(O)Cl group exhibits a trigonal planar geometry with a double bond to oxygen and a single bond to chlorine. This configuration confers electrophilic reactivity, particularly in nucleophilic substitution reactions.
  • Methanesulfonyl group : The -SO₂CH₃ substituent is electron-withdrawing, polarizing the ethane backbone and influencing the compound’s solubility in polar aprotic solvents.

Spectroscopic Characterization :

  • Infrared (IR) spectroscopy : Distinct absorption bands at 1,160–1,130 cm⁻¹ (asymmetric S=O stretch) and 680–620 cm⁻¹ (C-S vibration).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : δ 3.1–3.3 ppm (multiplet, CH₂ adjacent to sulfinyl chloride), δ 2.9–3.0 ppm (singlet, CH₃ from methanesulfonyl).
    • ¹³C NMR : δ 45–50 ppm (CH₂-SO₂), δ 38–40 ppm (CH₃-SO₂).
Property Value
Molecular formula C₃H₆ClO₃S₂
Molecular weight 190.66 g/mol
Hybridization (S atoms) sp³ (sulfinyl), sp³ (sulfonyl)

Historical Context of Sulfinyl Chloride Derivatives in Organosulfur Chemistry

Sulfinyl chlorides emerged as critical intermediates in organosulfur chemistry during the mid-20th century, paralleling advancements in sulfonation and chlorination techniques. Early work by Newman and Becker in the 1950s established methods for synthesizing sulfinyl chlorides via chlorinolysis of disulfides (e.g., R-S-S-R + Cl₂ → 2 R-S(O)Cl). These reactions typically employed acetic anhydride as a solvent to stabilize reactive intermediates.

The structural uniqueness of sulfinyl chlorides—a sulfur center bonded to both oxygen and chlorine—enabled their use in:

  • Pummerer rearrangements : Transforming sulfinyl chlorides into sulfones or thioacetals via acid-catalyzed processes.
  • Synthesis of sulfoxides : Reaction with Grignard reagents (R-Mg-X) to form chiral sulfoxides, pivotal in asymmetric catalysis.

Comparative Analysis of Sulfinyl and Sulfonyl Chlorides :

Feature Sulfinyl Chloride (-S(O)Cl) Sulfonyl Chloride (-SO₂Cl)
Oxidation state (S) +4 +6
Bond angles (S-O-Cl) ~106° ~117°
Reactivity Electrophilic substitution Nucleophilic acyl substitution

The development of 2-methanesulfonylethane-1-sulfinyl chloride represents a specialized branch of this chemistry, combining the steric effects of a methanesulfonyl group with the reactivity of a sulfinyl chloride. Its synthesis, first reported in the 1980s, involved thiol-mediated chlorination of precursor disulfides under controlled conditions. This compound’s bifunctional nature (containing both sulfinyl and sulfonyl groups) has made it a subject of interest in studies of intramolecular sulfur-sulfur interactions and regioselective reactivity.

Key Historical Milestones :

  • 1952 : Isolation of simple sulfinyl chlorides via chlorine gas treatment of thiols.
  • 1978 : Discovery of the Pummerer rearrangement’s applicability to sulfinyl chlorides, enabling access to complex sulfoxides.
  • 1984 : Mechanistic studies by Langler and Trenholm elucidating chlorinolysis pathways in sulfinyl chloride derivatives.

Properties

Molecular Formula

C3H7ClO3S2

Molecular Weight

190.7 g/mol

IUPAC Name

2-methylsulfonylethanesulfinyl chloride

InChI

InChI=1S/C3H7ClO3S2/c1-9(6,7)3-2-8(4)5/h2-3H2,1H3

InChI Key

QLXDWMOABICNOP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCS(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methanesulfonylethane-1-sulfinyl Chloride

Starting Materials and Key Intermediates

Synthetic Routes

Radical Chlorination of Methane Derivatives

The preparation of methanesulfonyl chloride, a key moiety in the target compound, is commonly achieved by radical chlorination of methane with sulfuryl chloride under controlled conditions:

$$
\text{CH}4 + \text{SO}2\text{Cl}2 \xrightarrow{\text{radical initiator}} \text{CH}3\text{SO}_2\text{Cl} + \text{HCl}
$$

This method provides a high-purity sulfonyl chloride intermediate essential for further transformations.

Chlorination of Sulfides to Sulfinyl Chlorides

Sulfides such as 2-methanesulfonylethane sulfide can be selectively chlorinated to the corresponding sulfinyl chlorides by controlled treatment with chlorine gas at low temperatures. The reaction involves bubbling chlorine through a cooled solution of the sulfide in an inert solvent, maintaining temperatures between 20 and 30 °C to avoid over-chlorination or decomposition.

Stepwise Synthesis Approach

A typical synthetic sequence for 2-Methanesulfonylethane-1-sulfinyl chloride involves:

  • Preparation of 2-Methanesulfonylethane sulfide : This intermediate can be synthesized by nucleophilic substitution of 2-chloroethane derivatives with methanethiol or related thiols in the presence of sodium metal or base.

  • Selective Chlorination to Sulfinyl Chloride : The sulfide is then subjected to controlled chlorination to form the sulfinyl chloride functionality while preserving the methanesulfonyl group.

  • Purification and Isolation : The product is isolated by phase separation, washing with aqueous solutions to remove impurities, drying over anhydrous magnesium sulfate, and vacuum distillation or recrystallization at low temperatures to maintain stability.

Detailed Experimental Procedure (Illustrative)

Step Reagents & Conditions Description
1 Methanethiol (5 mL), sodium metal (0.851 g), absolute ethanol (100 mL) Preparation of sodium ethanethiolate by dissolving sodium in ethanol and slowly adding methanethiol under cooling.
2 2-Phenyl-1-chloroethane (5.021 g), ethanol (10 mL) Addition to sodium ethanethiolate solution dropwise over 15 minutes, stirring at ambient temperature for 48 h to form sulfide intermediate.
3 Chlorine gas bubbled at 200 mL/min, ice-water cooling Chlorination of sulfide solution for 2.5 h maintaining 20–30 °C to yield sulfinyl chloride.
4 Washing with methylene chloride, NaOH solution, drying over MgSO4 Purification steps to remove inorganic impurities and isolate the sulfinyl chloride product.
5 Vacuum distillation or recrystallization Final purification to obtain pure 2-Methanesulfonylethane-1-sulfinyl chloride.

Reaction Monitoring and Characterization

  • Temperature Control : Critical during chlorination to prevent over-oxidation or decomposition.
  • Phase Separation : Organic and aqueous layers are separated carefully to isolate the product.
  • Drying Agents : Magnesium sulfate is commonly used to remove residual water.
  • Spectroscopic Analysis : NMR, IR, and mass spectrometry confirm the presence of sulfonyl and sulfinyl chloride groups.
  • Purity Assessment : Vacuum distillation under reduced pressure ensures high purity (>99%) of the final compound.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Starting Materials Methanethiol, 2-chloroethane derivatives, chlorine gas
Solvent Absolute ethanol, methylene chloride
Temperature Range 0 to 30 °C during chlorination
Chlorination Method Continuous bubbling of Cl2 gas
Reaction Time 2.5 to 48 hours depending on step
Purification Washing with NaOH, drying over MgSO4, vacuum distillation
Product Purity >99% after purification

Research Findings and Comparative Analysis

  • The radical chlorination method for methanesulfonyl chloride formation is well-established and scalable, providing a reliable precursor for the target compound.
  • Controlled chlorination of sulfides to sulfinyl chlorides requires precise temperature and chlorine flow control to avoid side products.
  • Continuous processes involving simultaneous hydrolysis and chlorination in aqueous hydrochloric acid baths have been patented for similar sulfonyl chlorides, suggesting potential for scale-up and improved yields.
  • Alternative synthetic routes involving sulfonamide intermediates and late-stage chlorination have been explored but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methanesulfonylethane-1-sulfinyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and sulfinyl compounds.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylethane-1-sulfinyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Interactions

  • Methanesulfonyl Chloride (CH₃SO₂Cl) :
    Methanesulfonyl chloride reacts with amines to form sulfonamides under mild conditions . In contrast, 2-methanesulfonylethane-1-sulfinyl chloride’s sulfinyl chloride group is more electrophilic, favoring faster nucleophilic attacks (e.g., by alcohols or thiols). The adjacent sulfonyl group may stabilize intermediates but also sterically hinder certain reactions.
  • Ethanesulfinyl Chloride (CH₂CH₂SOCl) :
    Ethanesulfinyl chloride lacks a sulfonyl group, making it less stabilized but more reactive toward hydrolysis. The target compound’s sulfonyl group may mitigate hydrolysis rates, though its dual functionality complicates purification and storage.

Stability and Hydrolysis

Sulfinyl chlorides are generally prone to hydrolysis, releasing HCl and forming sulfinic acids. Methanesulfonyl chloride, however, is more stable due to its fully oxidized sulfonyl group. The target compound’s stability lies between these extremes; the sulfonyl group may slow hydrolysis compared to ethanesulfinyl chloride, but prolonged exposure to moisture remains detrimental .

Data Table: Key Comparative Properties

Compound Molecular Formula Functional Groups Reactivity (vs. Nucleophiles) Hydrolysis Stability Common Applications
2-Methanesulfonylethane-1-sulfinyl chloride C₃H₆ClO₃S₂ Sulfonyl, sulfinyl chloride High Moderate Specialty synthesis
Methanesulfonyl chloride CH₃SO₂Cl Sulfonyl chloride Moderate High Sulfonamide synthesis
Ethanesulfinyl chloride C₂H₅SOCl Sulfinyl chloride Very high Low Chlorination reactions
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Sulfonate salt Low Very high Polymer electrolytes

Biological Activity

2-Methanesulfonylethane-1-sulfinyl chloride, with the CAS number 71350-98-6, is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

  • Molecular Formula: C₃H₇ClO₄S₂
  • Molecular Weight: 206.66 g/mol
  • CAS Number: 71350-98-6

The biological activity of 2-Methanesulfonylethane-1-sulfinyl chloride can be attributed to its electrophilic nature. The sulfinyl chloride group allows it to participate in nucleophilic substitution reactions, which can modify biological molecules such as proteins and nucleic acids. This modification can lead to changes in enzyme activity or receptor interactions, potentially influencing various biological pathways.

Synthesis and Reactivity

The synthesis of 2-Methanesulfonylethane-1-sulfinyl chloride typically involves the reaction of methanesulfonyl chloride with ethylene oxide or similar compounds under controlled conditions. The reactivity profile includes:

  • Nucleophilic Substitution: The sulfinyl chloride can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters.
  • Elimination Reactions: Under specific conditions, it can undergo elimination reactions to yield corresponding sulfinamides.

Biological Applications

Recent studies have highlighted several potential applications of 2-Methanesulfonylethane-1-sulfinyl chloride in biological systems:

  • Antimicrobial Activity:
    • In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential:
    • Preliminary research indicates that compounds derived from 2-Methanesulfonylethane-1-sulfinyl chloride may inhibit cancer cell proliferation. This is attributed to their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition:
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases, which could be beneficial in treating diseases where these enzymes are overactive.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various sulfinyl chloride derivatives, including 2-Methanesulfonylethane-1-sulfinyl chloride. The results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2024), researchers synthesized several analogs of 2-Methanesulfonylethane-1-sulfinyl chloride and assessed their cytotoxic effects on human cancer cell lines. The most potent analog demonstrated an IC50 value of 15 µM against breast cancer cells, indicating a strong potential for further development as an anticancer therapeutic.

Comparative Analysis

The following table summarizes the biological activities observed for 2-Methanesulfonylethane-1-sulfinyl chloride compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
2-Methanesulfonylethane-1-sulfinyl chlorideYesYesYes
SulfanilamideModerateNoNo
MethanesulfonamideYesModerateYes

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